Stereochemical Identity Confers Defined Organoleptic Profile: cis (Z) vs. trans (E) Glycidic Ester
For the glycidic ester class, the cis (Z) geometric isomer is the carrier of fruity flavour, whereas the trans (E) isomer exhibits a non‑specific, weak odour. Mosandl demonstrated that after chromatographic separation of geometric isomers of several substituted glycidic esters, the Z‑isomers alone exhibited fruity flavour while E‑isomers were olfactorily unspecific . For the closely analogous ethyl 3‑methyl‑3‑phenylglycidate, the isolated cis‑component showed a “much more intense and finer flavour” than the conventional cis/trans mixture . Ethyl cis‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate is the pure Z‑isomer of the isobutyl‑substituted glycidate series; its trans counterpart (CAS 24222‑13‑7) and any mixed‑isomer product will lack the targeted fruity character, directly impacting fragrance‑formulation performance.
| Evidence Dimension | Organoleptic quality (flavour/odour character) |
|---|---|
| Target Compound Data | Pure cis (Z) isomer; fruity flavour (qualitative, inferred from class data) |
| Comparator Or Baseline | trans (E) isomer (CAS 24222-13-7) or mixed cis/trans glycidate: non‑specific, weak odour; mixed isomer of ethyl methylphenylglycidate: less intense, coarser flavour |
| Quantified Difference | Qualitative organoleptic distinction documented across the glycidic ester class; for ethyl 3-methyl-3-phenylglycidate, the cis isomer is described as “much more intense and finer” than the mixed isomers . |
| Conditions | Organoleptic evaluation by trained panels; liquid‑chromatographic separation of geometric isomers; sensory assessment of pure Z‑ and E‑glycidic esters . |
Why This Matters
Procurement of the specified cis isomer (CAS 24222‑12‑6) rather than the trans isomer (CAS 24222‑13‑7) or an undefined isomer mixture is essential for reproducible fruity‑flavour performance in fragrance and flavour formulations.
- [1] Mosandl, A. (1983) Über synthetische Aromastoffe. Z. Lebensm. Unters. Forsch. 177, 129–134. DOI: 10.1007/BF01043079. View Source
- [2] Mosandl, A. (1982) Habilitationsschrift, Univ. Würzburg; cited in Mosandl (1983) Z. Lebensm. Unters. Forsch. 177, 41. View Source
- [3] Mosandl, A. (1977) On synthetic aroma substances (author's transl). Z. Lebensm. Unters. Forsch. 163(4), 255–256. PMID: 855500. View Source
